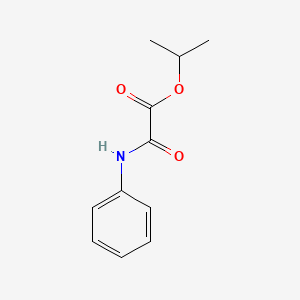

Isopropyl 2-oxo-2-(phenylamino)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-anilino-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)15-11(14)10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPLPRYORYZQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368077 | |

| Record name | F0835-0042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56934-59-9 | |

| Record name | F0835-0042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl 2 Oxo 2 Phenylamino Acetate and Its Core Structure

Direct Synthesis Approaches via Condensation and Coupling Reactions

Direct synthesis methods for Isopropyl 2-oxo-2-(phenylamino)acetate typically involve the formation of the amide and ester linkages from appropriate precursors in a sequential or one-pot manner. These strategies often rely on the activation of a carboxylic acid moiety to facilitate coupling with an amine and an alcohol.

Esterification and Amidation Routes Utilizing Activated Carboxylic Acids

A primary route to this compound involves the use of phenylglyoxylic acid (2-oxo-2-phenylacetic acid) as a key precursor. The synthesis can proceed through two main sequences: (A) initial esterification followed by amidation, or (B) initial amidation followed by esterification.

In sequence (A), phenylglyoxylic acid is first esterified with isopropanol (B130326) to yield isopropyl 2-oxo-2-phenylacetate. This reaction is a classic Fischer-Speier esterification, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, with removal of water to drive the equilibrium toward the product. nih.gov The resulting α-ketoester can then undergo amidation with aniline (B41778). This step, however, can be challenging and may require activation or harsh conditions.

A more common and efficient approach involves the direct amidation of the α-keto acid with the amine, facilitated by a coupling reagent. mdpi.comacs.org In this strategy, phenylglyoxylic acid is reacted with aniline in the presence of a coupling agent that activates the carboxylic acid. Ynamides have been identified as effective coupling reagents for this transformation, enabling the formation of the 2-oxo-2-(phenylamino)acetic acid intermediate under extremely mild, one-pot conditions. mdpi.comacs.org This method avoids the need for harsh oxidants or transition-metal catalysts. acs.org The resulting N-phenyl oxamic acid can then be esterified with isopropanol using standard acid catalysis to afford the final product, this compound.

Table 1: Comparison of Direct Synthesis Routes

| Route | Step 1 | Step 2 | Key Reagents/Conditions | Advantages |

|---|---|---|---|---|

| Amidation-Esterification | Phenylglyoxylic acid + Aniline | 2-oxo-2-(phenylamino)acetic acid + Isopropanol | Coupling agents (e.g., Ynamides), mild conditions for amidation; Acid catalyst for esterification. | High efficiency for amide bond formation under mild conditions. acs.org |

| Esterification-Amidation | Phenylglyoxylic acid + Isopropanol | Isopropyl 2-oxo-2-phenylacetate + Aniline | Acid catalyst (e.g., H₂SO₄) for esterification; Heat or activation for amidation. | Utilizes classical esterification methods. |

Reactions Involving Phenylglyoxal (B86788) Derivatives and Isopropyl Alcohol/Amine

An alternative direct approach utilizes phenylglyoxal, an α-ketoaldehyde, as the starting material. This method leverages the reactivity of the aldehyde group, which readily condenses with amines. The reaction of phenylglyoxal with an amine, such as aniline, forms a hemiaminal intermediate. rsc.org Subsequent oxidation of this intermediate leads to the formation of the desired α-ketoamide, a process known as oxidative cross-dehydrogenative coupling (CDC). researchgate.netrsc.org

This transformation can be achieved using various catalytic systems. A notable green approach uses a glucose-based carbonaceous material (GCM) as a metal-free, reusable catalyst. rsc.orgresearchgate.net This catalyst, possessing both acidic and oxidizing properties on its surface, facilitates the reaction between phenylglyoxal and amines under solvent-free conditions at a relatively low temperature of 50 °C, producing α-ketoamides in good to excellent yields. rsc.org While this method directly yields the N-phenyl-2-oxoacetamide core, the incorporation of the isopropyl ester would require starting with an esterified phenylglyoxal derivative or subsequent esterification.

Catalytic Synthesis Strategies

Catalytic methods offer significant advantages for the synthesis of α-ketoamides, including increased efficiency, milder reaction conditions, and improved sustainability. nih.govacs.orgacs.org These strategies often provide novel pathways to the target molecule's core structure that are not accessible through direct condensation.

Lewis Acid-Catalyzed Transformations

Lewis acids are effective catalysts for a variety of organic transformations, including the formation of amide bonds. In the context of synthesizing this compound, a Lewis acid can be employed to activate a carbonyl group, thereby facilitating nucleophilic attack. For instance, a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or Zinc(II) chloride (ZnCl₂) can coordinate to the oxygen of the keto or carboxylic acid group in a precursor like phenylglyoxylic acid or its isopropyl ester. researchgate.netorganic-chemistry.org

This coordination enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by the nitrogen lone pair of aniline. This activation lowers the energy barrier for the formation of the tetrahedral intermediate, promoting the amidation reaction under milder conditions than might otherwise be required. organic-chemistry.org Sc(OTf)₃, in particular, has been shown to be a highly effective and stable catalyst for condensation reactions between carbonyl compounds and amines. researchgate.net While direct catalysis of α-keto acid amidation is a logical extension, much of the reported work focuses on related transformations like the synthesis of β-enamino compounds or the Beckmann rearrangement. researchgate.netorganic-chemistry.org

Table 2: Selected Lewis Acids in Amide and Related Syntheses

| Lewis Acid Catalyst | Precursor Type | Reaction Type | Potential Advantage |

|---|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | β-Dicarbonyls, Amides | Condensation, N-C Activation | High catalytic ability, low toxicity, high stability. researchgate.net |

| Zinc(II) chloride (ZnCl₂) | Ketones | Beckmann Rearrangement | Inexpensive, effective in aqueous media. organic-chemistry.org |

| Copper(II) salts | β-Ketoesters, Hydroxylamines | Electrophilic α-Amination | Merges aerobic oxidation and Lewis acid catalysis. acs.orgnih.gov |

Photocatalytic Oxidative C-C Bond Cleavage Methods

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling unique transformations under mild conditions using visible light as an energy source. One innovative strategy for forming the α-ketoamide core involves the oxidative cleavage of a C-C bond in a suitable precursor.

A relevant example is the synthesis of α-ketoamides from β-ketonitriles. In this method, a β-ketonitrile is reacted with a primary amine, such as aniline, in the presence of an oxidant like hydrogen peroxide sodium carbonate adduct. organic-chemistry.org This catalyst-free reaction proceeds via an oxidative decyanation–amidation pathway, where the C-CN bond is cleaved and a C-N bond is formed in its place. organic-chemistry.org Another approach involves the visible-light-mediated decarboxylative coupling of α-keto acids with amines, where a photocatalyst like [Ru(phen)₃]Cl₂ initiates the reaction, leading to the formation of an acyl radical that is trapped by the amine. chemrxiv.org

These photocatalytic methods are advantageous as they often operate at room temperature and avoid the use of harsh reagents or high temperatures, aligning with the principles of green chemistry. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for α-ketoamides. The goal is to develop methods that are not only efficient but also environmentally benign. Key green strategies include the use of metal-free and reusable catalysts, operation under solvent-free conditions, and the utilization of sustainable energy sources like visible light. rsc.orgresearchgate.netnih.gov

Several of the methodologies described above incorporate these principles:

Catalyst Choice : The use of a glucose-derived carbonaceous material (GCM) for the oxidative coupling of phenylglyoxal and amines is a prime example of a green, metal-free, and reusable catalyst system. rsc.orgresearchgate.net

Solvent-Free Conditions : The GCM-catalyzed reaction proceeds efficiently in the absence of a solvent, which significantly reduces waste and simplifies product purification. rsc.org

Energy Efficiency : Photocatalytic methods that use visible light from LEDs or even sunlight provide a low-energy alternative to thermally driven reactions, which often require significant heating. chemrxiv.org

Atom Economy : One-pot syntheses, such as the coupling of α-keto acids and amines using ynamides, improve atom economy by minimizing intermediate isolation and purification steps, thereby reducing solvent and material loss. mdpi.comacs.org

By prioritizing these principles, chemists can develop more sustainable and practical routes for the large-scale production of this compound and related α-ketoamide compounds.

Multistep Synthetic Pathways and Precursor Derivatization

Multistep syntheses provide the flexibility to introduce various functionalities and to build the target molecule from simpler, readily available starting materials. For this compound, a logical multistep approach involves the preparation of a suitable α-keto ester derivative followed by its reaction with aniline.

One common strategy for the synthesis of α-ketoamides is the oxidative coupling of precursor molecules. For instance, α-ketoaldehydes can be coupled with amines in the presence of a suitable catalyst. rsc.org Similarly, α-ketoalcohols can undergo oxidation followed by a cross-dehydrogenative coupling with amines to yield the desired α-ketoamides. rsc.org These methods, while effective, require specific precursors that may themselves need to be synthesized.

A more direct and widely applicable multistep pathway involves the use of oxalyl chloride derivatives. Diethyl oxalate, for example, can be selectively hydrolyzed to its monoester monoacid, which can then be converted to the corresponding acid chloride. This reactive intermediate can subsequently be reacted with an aniline to form the desired N-aryl oxamate (B1226882) ester.

Construction from Halogenated Acetates and Aniline Derivatives

A primary and efficient method for the synthesis of this compound involves the acylation of aniline with a halogenated α-ketoacetate. The key precursor for this reaction is isopropyl 2-chloro-2-oxoacetate, which is the mixed ester-acid chloride of oxalic acid. This electrophilic compound readily reacts with the nucleophilic amino group of aniline to form the desired amide bond.

The general reaction can be described as follows: Aniline is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Isopropyl 2-chloro-2-oxoacetate is then added, typically dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

The synthesis of related N-phenylacetamide derivatives often utilizes 2-chloro-N-phenylacetamides, which are prepared by reacting anilines with chloroacetyl chloride. nih.govresearchgate.net These halogenated acetamides can then undergo further reactions where the chlorine atom is displaced by a nucleophile. researchgate.net This highlights the general utility of reacting halogenated acetyl compounds with anilines to form the core structure of these molecules.

Below is a table summarizing typical reaction conditions for the synthesis of N-aryl acetamides from halogenated precursors, which can be adapted for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Solvent | Base | Temperature | Yield |

| Aniline | Isopropyl 2-chloro-2-oxoacetate | Dichloromethane | Triethylamine | 0 °C to RT | High |

| Substituted Aniline | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate (B1210297) | RT | 62-74% nih.gov |

| Aniline Derivative | Chloroacetyl chloride | Dichloromethane | Triethylamine | RT | Good researchgate.net |

| Chloroaniline | Isopropyl chloroformate | Perchloroethylene | Sodium Hydroxide | 5-10 °C google.com | Good google.com |

Integration of Protecting Group Chemistry in Complex Syntheses

In the synthesis of more complex molecules that contain additional reactive functional groups, the use of protecting groups is essential to ensure chemoselectivity. jocpr.comneliti.com If the aniline precursor of this compound were to contain other nucleophilic groups, such as hydroxyl or additional amino moieties, these would need to be temporarily masked to prevent unwanted side reactions with the highly reactive isopropyl 2-chloro-2-oxoacetate.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). ub.edu For example, if a synthesis required the use of p-aminophenol instead of aniline, the phenolic hydroxyl group would need to be protected. A common protecting group for phenols is a benzyl (B1604629) ether, which is stable under the basic conditions of the amidation reaction and can be removed later by hydrogenolysis.

The following table outlines some common protecting groups for amines and their typical deprotection conditions:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA in DCM) neliti.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) neliti.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (e.g., H₂, Pd/C) |

Process Optimization and Scalability Considerations in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. rsc.org For the synthesis of this compound, several factors would need to be considered for large-scale production.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical. Ideally, a solvent should be low-cost, have a low environmental impact, be easy to remove and recycle, and provide a good medium for the reaction. For the acylation of aniline, solvents like ethyl acetate or toluene (B28343) might be considered as greener alternatives to dichloromethane.

Base Selection: While triethylamine is commonly used in the lab, for industrial-scale synthesis, less expensive and more easily handled inorganic bases like potassium carbonate or sodium bicarbonate might be explored, potentially in a biphasic system.

Temperature Control: The exothermic nature of the acylation reaction needs to be carefully managed on a large scale to prevent runaway reactions. This involves optimizing the rate of addition of the acyl chloride and using an efficient cooling system.

Purification Method: Chromatographic purification is generally not feasible for large-scale production. Therefore, the process should be optimized to yield a product that can be purified by crystallization or distillation. This involves minimizing side reactions to ensure high purity of the crude product.

Catalyst Development: For some synthetic routes to α-ketoamides, the use of catalysts is necessary. chemrxiv.org Process optimization would involve developing robust, recyclable, and environmentally benign catalysts, such as the glucose-based carbonaceous material described for certain oxidative coupling reactions. rsc.org

The following table summarizes key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reactants | High purity reagents | Cost-effective, readily available starting materials |

| Solvent | Dichloromethane, THF | Greener solvents (e.g., ethyl acetate, toluene), solvent recycling |

| Base | Triethylamine, Pyridine | Inorganic bases (e.g., K₂CO₃), process-friendly organic bases |

| Temperature | Ice bath (0 °C) | Reactor with efficient cooling, controlled addition rate |

| Work-up | Liquid-liquid extraction | Phase separation, filtration |

| Purification | Column chromatography | Crystallization, distillation |

| Safety | Standard lab safety | Process hazard analysis, control of exotherms |

By carefully considering these factors, a synthetic route for this compound can be developed that is not only efficient in the laboratory but also viable for large-scale industrial production.

Mechanistic Investigations of Reactions Involving Isopropyl 2 Oxo 2 Phenylamino Acetate and Analogs

Detailed Reaction Pathway Elucidation

The reactivity of Isopropyl 2-oxo-2-(phenylamino)acetate is largely dictated by the presence of multiple functional groups: an ester, an amide, and a ketone. These groups provide various sites for nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a key reaction pathway for esters like this compound. This process involves the substitution of the isopropoxy group by a nucleophile. The generally accepted mechanism for this reaction, known as the tetrahedral or addition-elimination mechanism, proceeds in two steps. wikipedia.org First, the nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. wikipedia.org This is followed by the elimination of the leaving group, in this case, the isopropoxide anion, to regenerate the carbonyl group and yield the substituted product. wikipedia.org

The efficiency of this reaction is influenced by both the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and the use of acid or base catalysis can significantly accelerate the reaction rate. wikipedia.org For instance, in a transesterification reaction, an alcohol (R'-OH) acts as the nucleophile, exchanging the original alkoxy group (-O-iPr) with a new one (-OR'). This reaction can be catalyzed by either an acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, or a base, which deprotonates the incoming alcohol to make it a more potent nucleophile. masterorganicchemistry.comyoutube.comyoutube.com

Similarly, transamidation reactions can occur where an amine attacks the carbonyl carbon, leading to the displacement of the isopropoxy group and the formation of a new amide. Studies on the transamidation of related α-ketoamides have shown that these reactions can be catalyzed by various species, and the mechanism can be influenced by the nature of the catalyst and the substrates. nih.gov For example, the reaction may proceed through a metal-amidate complex when a metal catalyst is employed. nih.gov

A general representation of the nucleophilic acyl substitution at the ester group is depicted in the following table:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed with a negative charge on the oxygen atom. |

| 3. Elimination of Leaving Group | The carbonyl group is reformed with the expulsion of the isopropoxide leaving group (⁻O-iPr). |

| 4. Product Formation | The final substituted product is formed. |

Electrophilic Reactivity and Aromatic Substitution Pathways

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituent already present on the ring, in this case, the -NHCOCOOiPr group, governs the position of the incoming electrophile. The amide group (-NHCO-) is generally considered an ortho-, para-directing and activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. youtube.comlibretexts.org This donation of electron density stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. youtube.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Radical Reaction Intermediates and Cascade Processes

Reactions involving radical intermediates offer alternative pathways for the transformation of this compound and its analogs, often leading to complex molecular architectures.

Generation and Fate of Radical Species

Radical species can be generated from α-ketoamides through various methods, including photochemical activation. researchgate.net Photolysis of α-ketoamides can lead to the activation of C-H bonds, initiating intramolecular cyclization reactions. researchgate.net For instance, irradiation of certain α-ketoamides can trigger the activation of a γ-C-H bond, followed by the formation of a C-C bond between the α- and γ-positions of the amide, yielding unique cyclopropanol (B106826) structures. researchgate.net

The fate of the generated radical intermediates is diverse. They can participate in addition reactions to unsaturated bonds, undergo cyclization, or be involved in hydrogen atom transfer processes. mdpi.comnih.gov The specific pathway taken depends on the structure of the substrate, the reaction conditions, and the presence of other reactive species.

Radical-Radical Coupling Mechanisms

While direct evidence for radical-radical coupling mechanisms involving this compound is not extensively documented in the reviewed literature, this pathway is a plausible fate for radical intermediates. Once formed, two radical species can combine to form a new covalent bond. Such coupling reactions are fundamental in many synthetic transformations. In the context of α-ketoamides, if radical intermediates are formed, their coupling could lead to dimerization or the formation of other complex structures.

Catalytic Cycle Analysis

Catalytic processes are crucial for the efficient and selective synthesis of α-ketoamides. The analysis of catalytic cycles provides a detailed picture of the role of the catalyst in the reaction mechanism.

Copper-catalyzed reactions have been widely employed for the synthesis of α-ketoamides. researchgate.net A plausible catalytic cycle for the synthesis of α-ketoamides from acetoamides, amines, and alcohols, using copper as a catalyst and air as an oxidant, may involve a radical α-oxygenation step followed by transamidation. researchgate.net Density functional theory (DFT) calculations have suggested that a resonant six-membered N,O-chelation can facilitate the transamidation process, with molecular oxygen acting as an initiator to trigger the reaction. researchgate.net

In a typical copper-catalyzed cycle for the synthesis of α-ketoamides, the catalyst can activate the substrates, facilitate the key bond-forming steps, and then be regenerated to participate in subsequent cycles. The specific intermediates and transition states in the catalytic cycle will depend on the chosen catalyst, substrates, and reaction conditions.

The following table outlines a generalized catalytic cycle for a copper-catalyzed α-ketoamide synthesis:

| Step | Description |

| 1. Catalyst Activation | The copper catalyst is activated under the reaction conditions. |

| 2. Substrate Coordination | One or more of the reactants coordinate to the copper center. |

| 3. Key Transformation | The key bond-forming or bond-breaking step occurs, often involving oxidative addition or reductive elimination at the metal center. This may involve radical intermediates. |

| 4. Product Release | The desired α-ketoamide product is released from the copper complex. |

| 5. Catalyst Regeneration | The active form of the copper catalyst is regenerated, completing the cycle. |

Role of Transition Metal and Organocatalysts

The reactivity of α-ketoamides, including this compound, is significantly influenced by the choice of catalyst, with both transition metals and organocatalysts playing pivotal roles in directing reaction outcomes.

Transition Metal Catalysts:

Transition metals such as palladium, copper, gold, silver, and iron are frequently employed to catalyze reactions of α-ketoamides. chemrxiv.org These metals can activate the substrate in various ways, including through coordination to the carbonyl groups or the amide moiety. For instance, in copper-catalyzed reactions, the metal can facilitate oxidative coupling processes, which are instrumental in the formation of C-C, C-N, and C-O bonds. chemrxiv.org

A proposed general mechanism for a copper-catalyzed aerobic oxidative coupling reaction is depicted below. The reaction of an aldehyde with an aniline (B41778) forms an imine, which then undergoes oxidation to a superoxide (B77818) radical. Concurrently, Cu(I) is oxidized to the highly active Cu(II) species. The combination of the Cu(II) salt with the superoxide radical forms a Cu(III) complex, which is key to the formation of the α-ketoamide.

| Catalyst | Reactants | Product | Proposed Key Step |

| Cu(I)/Cu(II) | Aldehyde, Aniline, O₂ | α-Ketoamide | Formation of a Cu(III) complex |

Palladium catalysts are also instrumental in α-functionalization reactions of amide derivatives. mdpi.com Chiral palladium complexes have been shown to be effective in achieving enantioselective α-arylation of related lactam structures, highlighting the potential for asymmetric transformations in the vicinity of the amide group. mdpi.com

Organocatalysts:

Organocatalysts offer a metal-free alternative for activating α-ketoamides and their reaction partners. These catalysts often operate through the formation of iminium or enamine intermediates, which modulates the reactivity of the substrate. For instance, in reactions involving α-ketoamides, a primary or secondary amine catalyst can condense with one of the carbonyl groups to form a reactive intermediate that is more susceptible to nucleophilic attack. While specific studies on this compound are limited, the principles of organocatalysis are broadly applicable to this class of compounds.

Energy Profiles of Catalyzed Reactions

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetics of reaction pathways. For example, in a palladium-catalyzed α-arylation of an α,β-unsaturated ketone, which shares mechanistic features with potential reactions of α-ketoamides, the catalytic cycle was shown to involve oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination. The reductive elimination step was identified as the rate-determining step.

A hypothetical energy profile for a catalyzed reaction of an α-ketoamide might look as follows, with the catalyst lowering the activation energy of the key bond-forming step compared to the uncatalyzed reaction.

| Reaction Coordinate | Uncatalyzed Reaction (kcal/mol) | Catalyzed Reaction (kcal/mol) |

| Reactants | 0 | 0 |

| Transition State 1 | 35 | 20 |

| Intermediate | 10 | 5 |

| Transition State 2 | 40 | 25 |

| Products | -15 | -15 |

This is a representative data table and does not reflect experimentally determined values for the specified compound.

Stereochemical Control and Regioselectivity in Transformations

The presence of multiple reactive sites in this compound and its analogs necessitates precise control over stereochemistry and regioselectivity in their transformations.

Stereochemical Control:

Achieving high levels of stereocontrol (enantio- and diastereoselectivity) is a primary goal in the synthesis of chiral molecules from α-ketoamide precursors. This is often accomplished through the use of chiral catalysts.

Catalyst-Controlled Stereoselection: Chiral transition metal complexes and organocatalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. For example, the use of a chiral palladium complex with a specific ligand architecture can induce high enantioselectivity in the α-arylation of amides. mdpi.com The steric and electronic properties of the ligand play a crucial role in differentiating the energies of the transition states leading to the different stereoisomers.

Substrate-Controlled Stereoselection: In cases where the α-ketoamide substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions. The existing stereocenter can direct the approach of a reagent to one face of the molecule, leading to diastereoselective transformations.

Regioselectivity:

Regioselectivity refers to the preferential reaction at one of several possible reactive sites. In α-ketoamides, the two carbonyl groups and the α-carbon are all potential sites for reaction.

Control of Regioselectivity: The choice of catalyst and reaction conditions can dictate which site reacts. For instance, in metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides, the regioselectivity was found to be controlled by the generation of a specific hydrogen atom transfer (HAT) agent. This highlights how the catalytic system can be tuned to achieve site-selective functionalization. The interplay between the catalyst, substrate, and any additives is critical in directing the reaction to the desired position.

Synthesis and Structural Diversification of Isopropyl 2 Oxo 2 Phenylamino Acetate Derivatives and Analogs

Modifications of the Ester Moiety

The isopropyl ester group is a common starting point for derivatization, allowing for changes in solubility, steric bulk, and metabolic stability.

The synthesis of various alkyl and aryl esters of 2-oxo-2-(phenylamino)acetic acid can be achieved through several established synthetic routes. One common method involves the reaction of an appropriate arylmethyl halide with carbon monoxide and an alcohol, followed by the oxidation of the resulting aryl-acetate ester intermediate. google.com This approach allows for the incorporation of a wide range of alcohol components, from simple alkanols to more complex phenols.

The nature of the ester group can significantly influence the compound's properties. For instance, varying the length of an n-alkyl ester chain has been shown in related phenylamino (B1219803) acid compounds to systematically alter biological activity, with optimal effects often depending on the specific carbon chain length. nih.gov While a clear effect from chain branching is not always observed, the choice of the ester group remains a critical parameter for optimization. nih.gov

| Ester Group | Corresponding Alcohol | General Synthetic Approach | Potential Influence |

|---|---|---|---|

| Methyl | Methanol | Carbonylation of a benzyl (B1604629) halide followed by oxidation of the phenylacetate (B1230308) ester intermediate. google.com | Baseline, minimal steric bulk. |

| Ethyl | Ethanol | Slight increase in lipophilicity. | |

| Isopropyl | Isopropanol (B130326) | Increased steric bulk compared to linear esters. | |

| Phenyl | Phenol | Introduction of aromatic properties, increased rigidity. |

The introduction of stereocenters into the molecule can be readily achieved by employing chiral alcohols during the esterification process. The use of enantiomerically pure alcohols, such as (R)- or (S)-2-butanol, results in the formation of diastereomeric α-keto amide esters. This strategy is fundamental in asymmetric synthesis.

The development of such chiral molecules is crucial for applications where specific stereochemistry is required for biological recognition. For example, the synthesis of chiral 1,2-amino alcohol-containing drug molecules often relies on highly enantioselective processes to ensure the desired therapeutic effect. nih.gov While specific studies on the diastereoselective synthesis of isopropyl 2-oxo-2-(phenylamino)acetate analogs via this method are not broadly detailed, it represents a standard and powerful technique for generating chemical diversity and investigating stereospecific interactions.

Substituent Effects on the Phenylamino Group

Modifying the phenyl ring of the phenylamino moiety provides a direct method to modulate the electronic and steric characteristics of the entire molecule.

The placement of substituents on the aromatic ring can profoundly impact the molecule's reactivity, conformation, and potential for intermolecular interactions. numberanalytics.com These effects are generally categorized as electronic (inductive and resonance effects) and steric (bulk-related hindrance).

Electronic Effects : Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the phenyl ring and the amide nitrogen. This can enhance the nucleophilicity of the nitrogen and influence hydrogen bonding capabilities. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease electron density. beilstein-journals.org In related thiazole (B1198619) structures, the presence of an EDG on the phenylamino group was found to be important for anti-inflammatory activity, highlighting the critical role of electronic tuning. researchgate.net

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Influence |

|---|---|---|---|

| -OCH₃ (para) | Strongly Electron-Donating (EDG) | Moderate | Increases electron density on the amide nitrogen. beilstein-journals.org |

| -Cl (para) | Electron-Withdrawing (EWG) | Small | Decreases electron density on the ring and nitrogen. beilstein-journals.org |

| -NO₂ (para) | Strongly Electron-Withdrawing (EWG) | Moderate | Significantly reduces nucleophilicity of the nitrogen. beilstein-journals.org |

| -CH₃ (ortho) | Weakly Electron-Donating (EDG) | Significant | Induces steric hindrance, potentially forcing non-planar conformation. youtube.com |

Replacing the phenylamino group with non-aromatic alkylamines or heteroaromatic amines is a powerful strategy for structural diversification. Using an alkylamine, such as benzylamine, creates analogs like ethyl 2-oxo-2-((phenylmethyl)amino)acetate. bldpharm.com

The substitution with heteroaryl amines (e.g., aminopyridines, aminothiazoles) introduces significant changes. Heterocycles can alter the electronic landscape of the molecule and introduce specific functionalities, such as hydrogen bond acceptors (e.g., pyridine (B92270) nitrogen), which can establish new intermolecular interactions. nih.gov The steric and electronic properties of heteroaryl substituents are complex, with factors like ring size, the type and position of heteroatoms, and other substituents all playing a role. nih.govchemrxiv.org For example, a pyrrole (B145914) ring is generally more electron-donating than a benzene (B151609) ring, while rings like 1,3,4-thiadiazole (B1197879) are strongly electron-withdrawing. nih.gov This broad palette of properties makes heteroaromatic analogs a rich area for chemical exploration.

Structural Variations of the Alpha-Keto Amide Core

The α-keto amide group (-CO-CO-NH-) is considered a "privileged" motif in medicinal chemistry due to its presence in numerous biologically active compounds and its unique chemical properties. nih.govresearchgate.net This core structure is not merely a passive linker but an active pharmacophore. nih.govresearchgate.net

The geometry of the α-keto amide is typically planar, with the two carbonyl oxygen atoms adopting a trans conformation to minimize repulsion between their lone pairs. nih.gov The motif contains multiple reactive sites: two electrophilic carbonyl carbons and two potential nucleophilic centers (the nitrogen and the α-carbon via its enolate), allowing for a wide range of chemical transformations. rsc.orgresearchgate.net

Structural variations can involve isosteric replacements to modulate properties. For example, modifying the amide portion (N-alkylation, N-arylation) or altering the keto group can change the molecule's rigidity, polarity, and hydrogen-bonding capacity. nih.gov The ketone carbonyl of the α-keto amide is known to hydrate (B1144303) readily in aqueous solutions, a process influenced by the electron-withdrawing effect of the adjacent amide group. nih.gov Such subtle structural and chemical dynamics are often key to the biological function of molecules containing this framework.

Alpha-Keto Amide Analogs with Modified Carbonyl and Amide Linkages

The α-ketoamide scaffold is characterized by two electrophilic carbonyl centers and a central amide bond, all of which present opportunities for chemical modification. nih.gov The modification of these functional groups can lead to analogs with altered chemical and metabolic stability, as well as different conformational preferences. nih.govacs.org For instance, α-ketoamides have demonstrated greater stability against plasma esterases when compared to α-ketoesters and are more resistant to proteolytic cleavage than some aldehyde derivatives. nih.govacs.org

Strategies for modifying the carbonyl and amide linkages include:

Carbonyl Group Modification: The reactivity of the two carbonyl groups can be fine-tuned. For example, the ketone carbonyl can be a site for nucleophilic attack, and its reactivity can be modulated by the electronic nature of the adjacent substituents. nih.gov Synthetic methods that allow for the selective transformation of one carbonyl group over the other are of significant interest for creating diverse analogs.

Amide Bond Isosteres: The amide bond can be replaced with bioisosteric groups to improve pharmacokinetic properties. The inherent planarity of the α-ketoamide structure, where the nitrogen atom and the two carbonyl groups lie on the same plane, influences molecular interactions. nih.govacs.org Replacing the amide linkage can introduce conformational flexibility or rigidity, depending on the nature of the isostere. acs.org

Oxidative Coupling Reactions: Copper-catalyzed oxidative coupling reactions are a versatile method for synthesizing α-ketoamides from a variety of starting materials, including acetophenones, aryl acetic acids, and alkynes. chemrxiv.org These methods offer a direct route to the α-ketoamide core and can accommodate a wide range of functional groups, allowing for the synthesis of diverse analogs. For example, Cu2O nanoparticles supported on reduced graphene oxide have been used for the direct oxidative coupling synthesis of α-ketoamides from acetophenones and secondary amines in the presence of oxygen. chemrxiv.org

Metal-Free Synthesis: To align with the principles of green chemistry, metal-free synthetic routes have been developed. nih.gov One such method involves the amidation of phenacyl bromides with amines using molecular oxygen as the oxidant, a process that is mediated by visible light. organic-chemistry.org Another approach is the oxidative coupling of diazoesters and α-diazoketones with ammonium (B1175870) iodide. organic-chemistry.org

Cyclic Alpha-Keto Amide System Construction

The incorporation of the α-ketoamide moiety into a cyclic framework is a powerful strategy for creating conformationally constrained molecules. This is particularly relevant in drug discovery, where rigid analogs can exhibit enhanced binding affinity and selectivity for their biological targets.

Key approaches to the construction of cyclic α-keto amide systems include:

Solid-Phase Peptide Synthesis (SPPS): A general method for the solid-phase synthesis of cyclic α-ketoamide peptides has been developed. ethz.ch This approach utilizes acid-labile, protected α-ketoacid building blocks in conjunction with standard Fmoc-amino acids. The cyclic peptides are obtained directly upon cleavage from the resin, and the method is compatible with a wide range of peptide functional groups. ethz.ch

Ring-Closing Metathesis (RCM): While not explicitly detailed for this compound in the provided context, RCM is a powerful and widely used tool in organic synthesis for the formation of cyclic compounds and could be applied to precursors containing the α-ketoamide functionality.

Intramolecular Cyclization: The synthesis of substituted oxo-azepines, which are seven-membered heterocyclic rings, has been achieved through regio- and diastereoselective hydroxylation reactions. mdpi.com These complex cyclic systems can be constructed from acyclic precursors through carefully controlled intramolecular reactions.

The following table presents examples of cyclic systems containing the α-ketoamide or related motifs.

| Compound Class | Synthetic Strategy | Reference |

| Cyclic α-ketoamide peptides | Solid-phase synthesis using protected α-ketoacid building blocks | ethz.ch |

| Substituted Oxo-Azepines | Regio- and diastereoselective hydroxylation and subsequent cyclization | mdpi.com |

Targeted Synthesis of Novel Derivatives for Reactivity Studies

The targeted synthesis of novel derivatives is a cornerstone of modern chemical research, enabling the exploration of structure-activity relationships and the development of molecules with specific functional properties. whsunresearch.group This rational design approach involves modifying the lead structure, in this case, this compound, to probe its chemical reactivity and interaction with biological systems.

Examples of targeted synthesis of novel α-ketoamide derivatives include:

Prodrugs Responsive to Reactive Oxygen Species: A novel strategy for constructing hydrogen peroxide (H₂O₂)-responsive prodrugs is based on the α-ketoamide structure. rsc.org In the presence of elevated H₂O₂ levels, a characteristic of some disease states, these prodrugs are designed to decompose and release an active therapeutic agent. rsc.org

Anticancer and Antiviral Agents: Researchers have synthesized a series of α-ketoamide derivatives and evaluated their potential as anticancer and anti-SARS-CoV-2 agents. nih.gov By systematically modifying different parts of the molecule, including the capping group and the side chains, it is possible to gain insights into the structure-activity relationship for proteasome inhibition. nih.gov Molecular docking studies can further rationalize the observed biological activities and guide the design of more potent compounds. nih.gov

Molecules with Nonlinear Optical (NLO) Properties: The synthesis of organosilicon(IV) complexes with chalcone-based thiosemicarbazone and semicarbazone ligands has been explored to investigate their NLO characteristics. tandfonline.com Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict the molecular reactivity and charge transfer potential of these newly synthesized molecules. tandfonline.com

Immune Checkpoint Inhibitors with Antioxidant Properties: Phenyl-pyrazolone derivatives have been designed as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. mdpi.com These compounds also possess antioxidant properties, acting as scavengers of free radicals. The synthesis of new analogs with improved anti-PD-L1 activity allows for the exploration of structure-activity relationships and the identification of lead compounds for further development. mdpi.com

The table below summarizes novel derivatives synthesized for specific reactivity studies.

| Derivative Class | Targeted Application | Key Findings | Reference |

| α-Ketoamide-based nitrogen mustards | H₂O₂-responsive cancer prodrugs | Demonstrated selective growth inhibitory activity in cancer cells triggered by H₂O₂. | rsc.org |

| Substituted peptide α-ketoamides | Anticancer and anti-SARS-CoV-2 | Derivatives showed potent proteasome inhibition and activity against cancer cell lines and SARS-CoV-2. | nih.gov |

| Organosilicon(IV) complexes | Nonlinear optical materials | Spectral and theoretical studies revealed potential for NLO applications. | tandfonline.com |

| Phenyl-pyrazolone derivatives | PD-L1 inhibitors with antioxidant activity | Fluorinated derivative emerged as a potent checkpoint inhibitor with significant antioxidant capacity. | mdpi.com |

Computational and Theoretical Studies of Isopropyl 2 Oxo 2 Phenylamino Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

This section would be dedicated to the fundamental electronic properties of the molecule, calculated using quantum mechanical principles.

A core component of modern computational chemistry, Density Functional Theory (DFT), would be used to model the molecule's properties. This subsection would require data from DFT calculations, typically specifying the functional and basis set used (e.g., B3LYP/6-311++G(d,p)). The analysis would focus on:

Optimized Molecular Geometry: This involves calculating the most stable three-dimensional arrangement of the atoms. The results are typically presented as a table of bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Theoretical vibrational frequencies would be calculated to predict the compound's infrared spectrum. Key peaks, such as the stretching frequencies of the C=O (carbonyl), N-H (amine), and C-O (ester) bonds, would be identified.

Electronic Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This data provides insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

A hypothetical data table for optimized geometry might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=O1 | Data not available |

| Bond Length | N1-H1 | Data not available |

| Bond Angle | C1-C2-O2 | Data not available |

| Dihedral Angle | C1-N1-C(phenyl)-C(phenyl) | Data not available |

| This table represents the type of data required; no actual values are available. |

This analysis investigates the molecule's reactivity based on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The key parameters are:

HOMO and LUMO Energies: The energy levels of these orbitals are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

A summary of FMO data would typically be presented as follows:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is for illustrative purposes only, as no published data exists. |

Conformational Analysis and Energy Landscape Mapping

This section would explore how the molecule's energy changes with rotations around its single bonds, identifying the most stable shapes it can adopt.

Research in this area would involve scanning the potential energy surface by systematically rotating key single bonds, such as the N-C(phenyl) bond or the C-C bond between the two carbonyl groups. This would identify:

Stable Conformers: The specific 3D structures corresponding to energy minima.

Energy Barriers: The energy required to rotate from one stable conformer to another, indicating the molecule's flexibility at different temperatures.

The stability of certain conformations is often influenced by weak interactions within the molecule. This analysis would look for:

Intramolecular Hydrogen Bonds: A likely interaction in this molecule would be between the amide hydrogen (N-H) and the adjacent carbonyl oxygen. Analysis would confirm the presence and quantify the strength of such bonds.

Other Non-Covalent Interactions: Techniques like NBO analysis would be used to find and quantify other stabilizing interactions.

Reaction Mechanism Modeling

This advanced topic would require dedicated studies modeling how Isopropyl 2-oxo-2-(phenylamino)acetate behaves in specific chemical reactions. This would involve:

Mapping Reaction Pathways: Calculating the energy profile of a reaction, such as hydrolysis.

Identifying Transition States: Locating the highest energy point along the reaction pathway to determine the activation energy, which governs the reaction rate.

Without primary research literature providing this computational data for this compound, any attempt to write the requested article would be speculative and fail to meet the required standards of scientific accuracy.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms through computational methods involves identifying transition states and calculating the associated activation energies. This process provides a quantitative understanding of the feasibility and kinetics of a chemical reaction. For this compound, one could theoretically investigate various reactions, such as its synthesis or decomposition.

The process would typically involve:

Locating Stationary Points: Geometries of the reactants, products, and transition states are optimized using quantum mechanical methods.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is determined from the energy difference between the transition state and the reactants.

While no specific data for this compound is available, a hypothetical reaction, such as the hydrolysis of the ester bond, could be modeled. The table below illustrates the kind of data that would be generated from such a study.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Ester Hydrolysis | DFT (B3LYP) | 6-31G(d) | Data Not Available |

| Amide Bond Rotation | Hartree-Fock | STO-3G | Data Not Available |

This table is for illustrative purposes only. The values are placeholders as no published data was found.

Potential Energy Surface Scans for Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By scanning the PES, chemists can explore different conformations and identify the lowest energy pathways for reactions.

For this compound, a PES scan could be used to study the conformational flexibility of the molecule, for instance, by rotating around the C-N bond of the amide or the C-O bond of the ester. This would reveal the energy barriers between different conformers and identify the most stable structures. Such a scan involves systematically changing a specific dihedral angle and calculating the energy at each step. The results are then plotted to visualize the energy profile.

Spectroscopic Property Prediction (beyond basic identification)

Computational methods are also instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

Theoretical Prediction of NMR Chemical Shifts for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations of NMR chemical shifts can be highly valuable, especially for assigning signals in complex spectra or for distinguishing between different conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

For this compound, theoretical chemical shifts could be calculated for each of its stable conformers. By comparing these predicted shifts with experimental data, it would be possible to determine the dominant conformation in solution.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) - Conformer A | Predicted Chemical Shift (ppm) - Conformer B | Experimental Chemical Shift (ppm) |

| Phenyl-H (ortho) | Data Not Available | Data Not Available | Data Not Available |

| Phenyl-H (meta) | Data Not Available | Data Not Available | Data Not Available |

| Phenyl-H (para) | Data Not Available | Data Not Available | Data Not Available |

| NH | Data Not Available | Data Not Available | Data Not Available |

| Isopropyl-CH | Data Not Available | Data Not Available | Data Not Available |

| Isopropyl-CH₃ | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. The values are placeholders as no published data was found.

Vibrational Frequency Calculations for IR and Raman Band Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of bands in these spectra. This is particularly useful for assigning specific vibrational modes to the observed experimental peaks.

For this compound, these calculations would help in identifying the characteristic stretching frequencies of the C=O groups (both amide and ester), the N-H bond, and the C-O bonds, as well as various bending and torsional modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Amide C=O Stretch | Data Not Available | Data Not Available | Data Not Available |

| Ester C=O Stretch | Data Not Available | Data Not Available | Data Not Available |

| N-H Stretch | Data Not Available | Data Not Available | Data Not Available |

| C-O Stretch | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. The values are placeholders as no published data was found.

Applications of Isopropyl 2 Oxo 2 Phenylamino Acetate in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures

The electrophilic nature of the dual carbonyl groups, coupled with the nucleophilic potential of the amide nitrogen, renders Isopropyl 2-oxo-2-(phenylamino)acetate an ideal precursor for a variety of heterocyclic compounds.

The α-keto amide moiety is a well-established synthon for the preparation of nitrogen-containing heterocycles. This compound can be envisioned to participate in several classical and modern cyclization strategies.

Triazoles: 1,2,3-triazoles can be synthesized from α-keto amides through multi-step sequences. For instance, the ketone can be converted to an azide, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to furnish β-keto 1,2,3-triazoles. researchgate.net Alternatively, metal- and azide-free methods involving the reaction of related α-ketoacetals with amines offer a direct route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org Copper-catalyzed reactions of amides with nitriles can also lead to the formation of 1,2,4-triazole (B32235) derivatives. nih.govfrontiersin.org

Pyrroles: The synthesis of pyrroles from α-keto amides can be achieved through various condensation reactions. A catalyst- and additive-free reaction between α-keto amides and 4-hydroxy-L-proline has been reported to yield α-pyrrolyl amides. researchgate.net Another approach involves the Knorr pyrrole (B145914) synthesis, where an α-amino-ketone (derivable from the α-keto amide) is condensed with a β-ketoester. acs.org Radical reactions between N-ethylsulfonylenamides and α-xanthyl ketones can also produce pyrroles through a γ-keto imine intermediate. nih.govfao.org

Imidazoles: The α-dicarbonyl unit of this compound is a key feature for imidazole (B134444) synthesis. The Radziszewski synthesis, for example, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). wjpsonline.com In this context, the α-keto amide can react with an aldehyde and an ammonia source to form substituted imidazoles. organic-chemistry.orgrsc.org Copper-catalyzed reactions of ketones involving α-amination and subsequent cascade reactions are also a modern approach to imidazole synthesis. nih.gov Furthermore, the cyclization of α-acylaminoketones is a known route to imidazoles. wjpsonline.com

Table 1: Synthetic Routes to Nitrogen-Containing Heterocycles from α-Keto Amide Precursors

| Heterocycle | Synthetic Strategy | Key Reagents/Conditions | Ref. |

|---|---|---|---|

| Triazoles | Azide formation followed by CuAAC | NaN3, Terminal Alkyne, Cu(I) catalyst | researchgate.net |

| Metal- and Azide-free synthesis | α-Ketoacetals, Amines | researchgate.netorganic-chemistry.org | |

| Copper-catalyzed reaction | Amides, Nitriles, Cu catalyst | nih.govfrontiersin.org | |

| Pyrroles | Condensation with 4-hydroxy-L-proline | 4-hydroxy-L-proline | researchgate.net |

| Knorr Pyrrole Synthesis | Reduction to α-amino ketone, β-ketoester | acs.org | |

| Radical Cyclization | N-ethylsulfonylenamide, α-xanthyl ketone | nih.govfao.org | |

| Imidazoles | Radziszewski Synthesis | Aldehyde, Ammonia/Amine | wjpsonline.com |

| Copper-catalyzed α-amination | (NH4)2CO3, Cu catalyst | nih.gov | |

| Cyclization of α-acylaminoketones | Ammonium (B1175870) acetate (B1210297) | wjpsonline.com |

The reactivity of the α-keto amide moiety can be harnessed for the construction of more complex fused-ring and polycyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, if the phenylamino (B1219803) group of this compound were to bear a suitably positioned nucleophilic or electrophilic substituent, an intramolecular cyclization could be triggered.

One potential pathway involves the intramolecular Friedel-Crafts-like cyclization of amides to form seven-membered rings. acs.org Additionally, α-keto amides can serve as precursors to nitrones, which can then undergo cycloaddition reactions to form bicyclic isoxazolopyrrolidinones. rsc.orgamanote.com Such strategies allow for the rapid assembly of complex scaffolds from relatively simple precursors. The formation of N-heterocycles through intramolecular reactions of amides is a well-established strategy in organic synthesis. nih.gov

Role in Multicomponent Reactions and Cascade Processes

The multiple reactive sites in this compound make it an excellent candidate for multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single step.

MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgbohrium.com The α-ketoester functionality can participate in reactions such as the Ugi and Passerini reactions. For example, in an Ugi-type reaction, an isocyanide, an amine, a carboxylic acid, and a ketone (or aldehyde) can combine. nih.gov While this compound contains both a ketone and an amide, its α-ketoester portion could potentially react with an amine, an isocyanide, and a carboxylic acid to generate complex α-acylamino amides.

In a molecule with multiple functional groups like this compound, achieving chemo- and regioselectivity is crucial. researchgate.netmasterorganicchemistry.comdurgapurgovtcollege.ac.inslideshare.net The differential reactivity of the ketone and ester carbonyl groups can be exploited. For instance, the ketone is generally more electrophilic than the ester and would be expected to react preferentially with nucleophiles.

Cascade reactions, where a single event triggers a series of subsequent transformations, are also a key application. nih.gov For example, a nucleophilic addition to the keto-carbonyl of this compound could generate an intermediate that undergoes a subsequent intramolecular cyclization involving the amide or ester group. Such cascade reactions of α-keto amides can lead to the formation of diverse cyclic and acyclic molecules. rsc.orgacs.org The development of chemo-selective transformations can be influenced by the choice of catalyst, as demonstrated in reactions of cyclohexanone (B45756) with β,γ-unsaturated α-keto esters where primary and secondary amine catalysts lead to different products. researchgate.net

Table 2: Potential Multicomponent and Cascade Reactions

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Ugi Reaction | A four-component reaction of a ketone, an amine, an isocyanide, and a carboxylic acid. | Formation of complex α-acylamino amides. |

| Passerini Reaction | A three-component reaction of a carboxylic acid, an isocyanide, and a ketone. | Synthesis of α-acyloxy carboxamides. |

| Nucleophilic Addition-Cyclization Cascade | Initial nucleophilic attack at the keto-carbonyl followed by intramolecular cyclization. | Formation of various heterocyclic systems. |

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The reduction of the α-keto group in this compound would yield a chiral α-hydroxy amide. This α-hydroxy amide, or derivatives thereof, could potentially serve as a chiral auxiliary.

The diastereoselective reduction of α-keto amides using chiral auxiliaries, such as trans-2,5-disubstituted pyrrolidines, has been shown to proceed with high diastereoselectivity. oup.com Similarly, α-keto esters bearing chiral auxiliaries like cis-1-arylsulfonamido-2-indanols can be reduced with high stereoselectivity. nih.gov This suggests that the α-hydroxy amide derived from this compound could be used to direct the stereochemistry of subsequent reactions.

Furthermore, the resulting chiral α-hydroxy amide or α-amino amide could be elaborated into chiral ligands for asymmetric catalysis. The synthesis of chiral α-amino esters via asymmetric biomimetic transamination of α-keto esters highlights the potential for converting this scaffold into valuable chiral building blocks. acs.org These building blocks could then be incorporated into more complex ligand structures for use in a variety of asymmetric transformations.

Utility in the Synthesis of Natural Product Cores and Analogs

The versatile reactivity of α-ketoesters, particularly those bearing an α-amino substituent like this compound, positions them as valuable building blocks in the intricate field of natural product synthesis. While direct applications of this compound are not extensively documented in publicly available research, its structural motifs are present in key intermediates used for the assembly of complex molecular architectures found in nature. The utility of this class of compounds stems from the electrophilic nature of the keto group and the potential for the amino functionality to participate in or direct a variety of chemical transformations.

Research into the synthesis of natural products often leverages the unique reactivity of α-keto-β-amino esters, which share the core functional group arrangement of this compound. These moieties are recognized as fundamental structural subunits in certain natural products, such as the miuraenamides, and serve as crucial intermediates for the synthesis of diverse heterocyclic compounds and pharmaceutically active molecules. researchgate.net

The strategic incorporation of α-keto-N-arylamino esters allows for the construction of key heterocyclic cores that are prevalent in many biologically active natural products. The phenylamino group can influence the stereochemical outcome of reactions and participate in cyclization cascades to form nitrogen-containing ring systems.

One of the primary applications of α-amino-α-ketoester derivatives in the synthesis of natural product cores is their role as precursors to non-proteinogenic amino acids. Phenylglycine-type amino acids, for instance, are found in a wide array of peptide natural products, including glycopeptide antibiotics and other biologically active linear and cyclic peptides. nih.gov The synthesis of these unusual amino acids often involves intermediates that share the core structure of this compound.

Furthermore, the α-ketoester functionality is a versatile handle for various carbon-carbon bond-forming reactions, which are essential for elaborating the carbon skeleton of natural products. Reactions such as aldol (B89426) additions, Mannich reactions, and Friedel-Crafts cyclizations can be effectively employed at the keto-carbonyl group to build molecular complexity. beilstein-journals.org The adjacent amino group can play a crucial role in these transformations, either by directing the stereoselectivity or by being an integral part of the newly formed ring system.

A key strategy in natural product synthesis involves the construction of heterocyclic scaffolds. α-Keto amides and esters are valuable precursors for the synthesis of various heterocycles. For example, α-acylamino ketones, which can be derived from compounds like this compound, are readily converted to 1,2,4-trisubstituted-1H-imidazoles. nih.gov This highlights the potential of the title compound to serve as a synthon for imidazole-containing natural products.

Another significant application lies in the synthesis of piperazine-2,5-diones, also known as diketopiperazines. These structures are a common motif in a large number of bioactive natural products. nih.govresearchgate.net The condensation of two α-amino acids, or their ester derivatives, is a primary method for constructing the diketopiperazine core. An α-amino ester like this compound could, in principle, be a precursor to one of the amino acid components in such a synthesis.

The table below summarizes the potential applications of this compound and its structural analogs in the synthesis of natural product cores, based on established reactivity and synthetic strategies for related compounds.

| Natural Product Core/Analog | Synthetic Strategy Utilizing α-Keto-α-amino Ester Motif | Key Reaction Type |

| Miuraenamide Analogs | Incorporation of the α-amino-β-keto ester as a key building block in the peptide backbone. | Peptide coupling, Aldol-type reactions |

| Phenylglycine-containing Peptides | Use as a precursor for the synthesis of N-phenylglycine derivatives for incorporation into peptide chains. | Reduction, Hydrolysis, Amide bond formation |

| Imidazole-based Alkaloids | Cyclization of the corresponding α-acylamino ketone derivative with an ammonia source. | Condensation, Cyclization |

| Diketopiperazine Scaffolds | Dimerization of the corresponding α-amino acid or its ester derivative. | Amide bond formation, Cyclization |

| Polycyclic Indole Alkaloids | Intramolecular cyclization reactions involving the N-phenyl group and the keto-ester moiety. | Friedel-Crafts type reactions, Pictet-Spengler type reactions |

While the direct total synthesis of a natural product employing this compound as a starting material is not readily found in the literature, the well-established reactivity of the α-keto-α-amino ester functional group array strongly supports its potential as a versatile tool for the construction of complex and biologically significant molecules. Future research in synthetic methodology may further unlock the specific applications of this particular compound in the efficient and stereoselective synthesis of natural product cores and their analogs.

Advanced Spectroscopic and Diffraction Methodologies for Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing significant insights into its fragmentation pathways and potential reaction mechanisms. In the analysis of Isopropyl 2-oxo-2-(phenylamino)acetate, HRMS can precisely determine its molecular weight, confirming its elemental formula (C₁₁H₁₃NO₃).

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used in HRMS. csic.es Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can elucidate the structure by analyzing the resulting fragment ions. For this compound, characteristic fragmentation patterns would likely involve the cleavage of the ester and amide bonds.

Table 1: Postulated HRMS Fragmentation of this compound

| Fragment Ion | Postulated Structure | m/z (calculated) |

| [M+H]⁺ | C₁₁H₁₄NO₃⁺ | 208.0968 |

| [M-C₃H₇O]⁺ | C₈H₆NO₂⁺ | 148.0393 |

| [C₆H₅NH]⁺ | C₆H₆N⁺ | 92.0500 |

| [C₃H₇]⁺ | C₃H₇⁺ | 43.0548 |

This table represents a hypothetical fragmentation pattern for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution and solid states.

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the proton-proton connectivity within the isopropyl and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is critical for connecting the different fragments of the molecule, such as the isopropyl group to the ester carbonyl, and the phenylamino (B1219803) group to the amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) provides detailed structural information about molecules in their solid form, which is particularly useful for studying polymorphism and amorphous states. nih.govspringernature.comnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. nih.govrsc.org For this compound, ssNMR could be used to probe differences in molecular packing and conformation between different crystalline forms or between crystalline and amorphous material. nih.gov

Residual Dipolar Couplings (RDC) for Conformational Flexibility

Residual dipolar couplings (RDCs) have emerged as a powerful tool for obtaining long-range structural information and refining the solution-state conformation of flexible molecules. researchgate.netnih.govnih.govresearchgate.net By partially aligning the molecules in a suitable medium, weak dipolar couplings can be measured, providing information on the orientation of internuclear vectors relative to the molecular alignment tensor. researchgate.net This technique could be applied to this compound to study the conformational preferences around the flexible amide and ester linkages. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and can provide valuable information about functional groups and intermolecular interactions. researchgate.net

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ester groups, and C-O and C-N stretches. The positions of the N-H and C=O stretching bands can be particularly informative about the extent and nature of hydrogen bonding in the solid state or in concentrated solutions.

By comparing the vibrational spectra in different states (e.g., solid vs. solution) and through temperature-dependent studies, insights into conformational changes and the dynamics of hydrogen bonding networks can be obtained. researchgate.net

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers substantial improvements in efficiency, safety, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com The synthesis of α-keto amides, including Isopropyl 2-oxo-2-(phenylamino)acetate, is particularly well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com For the synthesis of α-keto amides, which can involve sensitive intermediates and potentially hazardous reagents, the enclosed nature of flow reactors minimizes operator exposure and allows for the safe handling of reactions that might be problematic on a large scale in batch mode. rsc.org For instance, a two-step continuous-flow synthesis for α-ketoamides has been developed using hydrogen peroxide as a benign oxidant, showcasing a safer and more efficient alternative to traditional methods. rsc.org

Automated synthesis platforms, coupled with flow reactors, can accelerate the discovery and optimization of synthetic routes. These systems can perform numerous experiments in a short period, systematically varying reactants, catalysts, and conditions. This high-throughput experimentation would be invaluable for optimizing the synthesis of this compound and for creating a library of its derivatives for screening purposes. A telescoped continuous flow process has been successfully used to synthesize α-trifluoromethylthiolated esters and amides from carboxylic acids, demonstrating the potential for multi-step syntheses without the need for isolating intermediates. nih.gov This approach could be adapted for the production of this compound, starting from readily available precursors.

Table 1: Comparison of Batch vs. Flow Synthesis for α-Keto Amides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (temp, pressure, time). mdpi.com |